Cas no 1219904-07-0 (2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole)

2-[3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a substituted piperidine moiety via a carbonyl bridge. The presence of the 5-methyl-1,3,4-thiadiazole ring enhances its potential as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. Its structural complexity allows for selective interactions with biological targets, making it valuable in drug discovery. The compound exhibits stability under standard conditions and is amenable to further functionalization, enabling tailored modifications for specific applications. Its well-defined synthetic route ensures reproducibility, supporting its use in research and pharmaceutical development.
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole structure
1219904-07-0 structure
Product name:2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
CAS No:1219904-07-0
MF:C16H16N4OS2
MW:344.454440116882
CID:847558

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, 2-benzothiazolyl[3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-piperidinyl]-
    • VU0645199-1
    • benzo[d]thiazol-2-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
    • 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
    • Inchi: 1S/C16H16N4OS2/c1-10-18-19-14(22-10)11-5-4-8-20(9-11)16(21)15-17-12-6-2-3-7-13(12)23-15/h2-3,6-7,11H,4-5,8-9H2,1H3
    • InChI Key: OQQOEIJCHQRXLJ-UHFFFAOYSA-N
    • SMILES: S1C(C)=NN=C1C1CN(C(C2=NC3C=CC=CC=3S2)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 452
  • Topological Polar Surface Area: 116

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5493-0653-4mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
4mg
$99.0 2023-09-10
Life Chemicals
F5493-0653-40mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
40mg
$210.0 2023-09-10
Life Chemicals
F5493-0653-25mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
25mg
$163.5 2023-09-10
Life Chemicals
F5493-0653-10μmol
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
10μmol
$103.5 2023-09-10
Life Chemicals
F5493-0653-5μmol
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
5μmol
$94.5 2023-09-10
Life Chemicals
F5493-0653-2mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
2mg
$88.5 2023-09-10
Life Chemicals
F5493-0653-3mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
3mg
$94.5 2023-09-10
Life Chemicals
F5493-0653-20mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
20mg
$148.5 2023-09-10
Life Chemicals
F5493-0653-1mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
1mg
$81.0 2023-09-10
Life Chemicals
F5493-0653-75mg
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
1219904-07-0
75mg
$312.0 2023-09-10

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole Related Literature

Additional information on 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole: A Promising Compound for Pharmaceutical Applications

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic molecule with a unique structural framework that combines multiple heterocyclic rings, including the 1,3-benzothiazole ring and the 1,3,4-thiadiazole ring. This compound, identified by the CAS number 1219904-07-0, has attracted significant attention in the pharmaceutical industry due to its potential as a lead molecule for the development of novel therapeutic agents. The integration of 5-methyl-1,3,4-thiadiazol-2-yl and piperidine-1-carbonyl groups into the 1,3-benzothiazole scaffold creates a multifunctional platform that may offer opportunities for modulating biological activity through targeted interactions with cellular targets.

Recent studies have highlighted the importance of 1,3-benzothiazole derivatives in the design of drugs targeting inflammatory and neurodegenerative diseases. The 1,3-benzothiazole ring system is known for its ability to form stable interactions with proteins, particularly in the context of enzyme inhibition. When combined with the 1,3,4-thiadiazole ring, which is a well-established pharmacophore in the development of antiviral and antitumor agents, the resulting compound may exhibit enhanced potency and selectivity. The 5-methyl substituent on the 1,3,4-thiadiazole ring further modulates the electronic properties of the molecule, potentially influencing its binding affinity for target proteins.

The piperidine-1-carbonyl group plays a critical role in the molecular architecture of this compound. Piperidine rings are commonly found in pharmaceutical agents due to their ability to adopt various conformations, which can facilitate interactions with receptor sites. The 1-carbonyl functional group introduces a polar moiety that may enhance the solubility of the molecule while also contributing to its ability to form hydrogen bonds with biological targets. The combination of these groups creates a versatile scaffold that can be further optimized for specific therapeutic applications.

Research published in 2023 has demonstrated the potential of 1,3-benzothiazole-based compounds in the treatment of chronic inflammatory conditions. A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory activity of 1,3-benzothiazole derivatives and found that compounds with a 1,3,4-thiadiazole substituent exhibited significantly higher potency compared to their non-substituted counterparts. This finding suggests that the incorporation of 1,3,4-thiadiazole into the 1,3-benzothiazole scaffold may enhance the molecule's ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade.

Another recent study focused on the antitumor potential of 1,3-benzothiazole derivatives. Researchers from the University of Tokyo reported that 1,3-benzothiazole compounds with substituted 1,3,4-thiadiazole groups showed significant cytotoxic activity against cancer cell lines, particularly those resistant to conventional chemotherapy. The 5-methyl group on the 1,3,4-thiadiazole ring was found to play a crucial role in stabilizing the molecule's conformation, thereby improving its ability to interact with DNA and disrupt cell proliferation.

The synthesis of 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves a multi-step process that requires precise control of reaction conditions. The first step typically involves the formation of the 1,3-benzothiazole ring through a nucleophilic substitution reaction. Subsequent coupling reactions are used to introduce the 1,3,4-thiadiazole group, while the piperidine-1-carbonyl moiety is incorporated through a condensation reaction. Optimization of these steps is essential to ensure high yields and purity of the final product.

Computational modeling has been instrumental in understanding the molecular interactions of 1,3-benzothiazole derivatives. Molecular docking studies have shown that the 1,3-benzothiazole scaffold can bind to various protein targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. The 1,3,4-thiadiazole group, with its electron-deficient nature, is particularly effective in forming hydrogen bonds with amino acid residues in the active site of target proteins. This interaction is critical for the molecule's ability to inhibit enzymatic activity and modulate cellular signaling.

Despite its promising properties, the development of 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole as a pharmaceutical agent requires further investigation. Key areas of focus include the determination of its pharmacokinetic profile, the assessment of its safety in preclinical models, and the optimization of its chemical structure for improved efficacy. Additionally, the compound's potential for drug resistance and its ability to overcome existing treatment limitations must be thoroughly evaluated.

Recent advances in synthetic chemistry have enabled the development of new methods for the preparation of 1,3-benzothiazole-based compounds. These methods aim to improve the efficiency of the synthesis process while minimizing the formation of byproducts. The use of catalytic systems and green chemistry principles has also been explored to reduce the environmental impact of the production of this compound. Such innovations are critical for the large-scale production of pharmaceutical agents and the subsequent translation of laboratory findings into clinical applications.

In conclusion, 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole represents a valuable lead compound for the development of novel therapeutic agents. Its unique structural features, including the 1,3-benzothiazole ring, the 1,3,4-thiadiazole group, and the piperidine-1-carbonyl moiety, offer opportunities for modulating biological activity through targeted interactions with cellular targets. Ongoing research into its pharmacological properties and synthetic methods is essential for advancing its potential as a pharmaceutical agent in the treatment of various diseases.

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